(4-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol
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Overview
Description
(4-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol is a compound that features a bicyclo[1.1.1]pentane (BCP) core, which is a highly strained carbocyclic structure. This compound is of significant interest due to its unique three-dimensional structure, which can enhance the potency, selectivity, and pharmacokinetic profile of drug-like compounds . The BCP core is often used as a bioisostere to replace aromatic rings, internal alkynes, and tert-butyl groups in drug discovery .
Mechanism of Action
Target of Action
The primary targets of (4-(Bicyclo[11It is known that bicyclo[111]pentane derivatives have been used in materials science and drug discovery . They have been used as bioisosteres for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .
Mode of Action
The exact mode of action of (4-(Bicyclo[11It is known that the bicyclo[111]pentane motif adds three-dimensional character and saturation to compounds . This can influence the compound’s interaction with its targets.
Biochemical Pathways
The specific biochemical pathways affected by (4-(Bicyclo[11It is known that bicyclo[111]pentane derivatives have been used in various applications, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (4-(Bicyclo[11It is known that increasing the fraction of sp3-hybridised carbon atoms in a drug molecule has been found to make a lead oral drug compound “more developable” and correlates positively with clinical success .
Result of Action
The molecular and cellular effects of (4-(Bicyclo[11It is known that multiple research groups have documented the increased or equal solubility, potency, metabolic stability, and decreased non-specific binding of lead compounds that can be achieved through such bioisosteric replacements .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of (4-(Bicyclo[11It is known that the bicyclo[111]pentane motif can add three-dimensional character and saturation to compounds, which may influence their stability and efficacy in different environments .
Preparation Methods
The synthesis of (4-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol typically involves the functionalization of the BCP core. One common method is the radical multicomponent carboamination of [1.1.1]propellane, which allows for the direct synthesis of substituted BCP derivatives . This method involves the use of radical reactions to introduce various substituents onto the BCP core. Industrial production methods for this compound are still under development, but the scalability of these synthetic routes is a key focus .
Chemical Reactions Analysis
(4-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield the corresponding aldehyde or carboxylic acid .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, the BCP core is valued for its ability to enhance the pharmacokinetic properties of drug candidates, making it a valuable scaffold in drug discovery . Additionally, (4-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol is used in materials science for the development of molecular rods, rotors, and supramolecular linker units .
Comparison with Similar Compounds
(4-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol is unique due to its BCP core, which provides a distinct three-dimensional structure compared to other similar compounds. Similar compounds include other BCP derivatives, such as bicyclo[1.1.1]pentylamine and dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate . These compounds share the BCP core but differ in their substituents and functional groups, which can lead to variations in their chemical and biological properties .
Properties
IUPAC Name |
[4-(1-bicyclo[1.1.1]pentanyl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c13-8-9-1-3-11(4-2-9)12-5-10(6-12)7-12/h1-4,10,13H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDLKQMQGJHXDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)C3=CC=C(C=C3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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